molecular formula C11H13N5O2 B3196730 1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea CAS No. 1000929-95-2

1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea

Cat. No.: B3196730
CAS No.: 1000929-95-2
M. Wt: 247.25 g/mol
InChI Key: JWJTXCAUIPNFKV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea is a heterocyclic urea derivative featuring a pyrazolo[3,4-b]pyridine scaffold. The compound is characterized by:

  • A 1,3-dimethylurea group.
  • A 3-methyl substituent on the pyrazolo[3,4-b]pyridine core.
  • A carbonyl group at position 5 of the pyrazolo ring.

Properties

IUPAC Name

N,3-dimethyl-N-(methylcarbamoyl)-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-6-8-4-7(5-13-9(8)15-14-6)10(17)16(3)11(18)12-2/h4-5H,1-3H3,(H,12,18)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJTXCAUIPNFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N(C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name (Structure) Molecular Formula Molecular Weight Key Substituents/Modifications Pharmacological Target/Activity logP Synthesis Method (Yield) Reference
Target Compound : 1,3-Dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea Not explicitly provided 3-methyl-pyrazolo, 1,3-dimethylurea Undisclosed Not detailed in evidence
CHEMBL1688888 (N-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide) C₁₇H₁₃F₄N₅O₂ 395.318 4-fluoro-3-(trifluoromethyl)phenyl carbamoyl CCR1 antagonist 3.2 Multi-step synthesis
Compound 17 (): 1-(6-((2-(Dimethylamino)ethyl)(methyl)amino)-1,3-dimethylpyrazolo[5,4-b]pyridine-5-carbonyl)-3-(3-isopropoxyphenyl)urea 3-isopropoxyphenyl urea, dimethylaminoethyl Undisclosed Multi-step (detailed in )
3l (): 6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyridin-4-yl, cyano, pyrano[2,3-c]pyrazole One-pot synthesis (80% yield)
4-Chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride C₁₀H₉Cl₂N₂O 244.1 Chloro, ethyl, carbonyl chloride Reactive intermediate

Structural and Functional Analysis

Core Heterocycle Modifications: The target compound and CHEMBL1688888 share the pyrazolo[3,4-b]pyridine core but differ in urea substituents. Compound 17 () uses a pyrazolo[5,4-b]pyridine core, which alters ring fusion positions, likely affecting electronic distribution and binding interactions .

Urea/Amide Substituents :

  • The target compound’s 1,3-dimethylurea group contrasts with CHEMBL1688888’s aryl carbamoyl moiety. Aryl groups (e.g., trifluoromethylphenyl) are common in drug design for target affinity and metabolic stability .
  • Compound 17’s 3-isopropoxyphenyl urea may confer solubility challenges due to the bulky isopropoxy group .

Synthetic Routes: CHEMBL1688888 and Compound 17 require multi-step syntheses involving high-temperature reactions and intermediates like phenylphosphonic dichloride . In contrast, pyrano[2,3-c]pyrazole derivatives (e.g., 3l) are synthesized via one-pot methods in 80% yield, suggesting efficiency for scaled production .

Physicochemical Properties: The pyrano[2,3-c]pyrazole derivative 3l has a melting point of 192.2–192.6°C, indicative of high crystallinity, while the target compound’s melting point is unreported . Chlorinated analogs (e.g., 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride) serve as reactive intermediates for further derivatization but pose safety risks (GHS hazard classification) .

Pharmacological and Application Insights

  • CCR1 Antagonism : CHEMBL1688888’s CCR1 antagonism highlights the pyrazolo[3,4-b]pyridine scaffold’s versatility in GPCR targeting. The trifluoromethyl group may enhance binding via hydrophobic interactions .
  • Antimicrobial and Anticancer Potential: Pyrazolo[3,4-b]pyridines with aryl substituents (e.g., 4-aryl-5-cyano derivatives in ) show antimicrobial activity, suggesting the target compound could be optimized similarly .
  • Kinase Inhibition : Urea-linked pyrazolo[3,4-b]pyridines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. Substituent bulk and polarity influence selectivity .

Biological Activity

1,3-Dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This compound has gained attention due to its biological activity, specifically its role as a TRK (tropomyosin receptor kinase) inhibitor, which is crucial in cancer research.

  • Molecular Formula : C₁₁H₁₃N₅O₂
  • Molecular Weight : 247.26 g/mol
  • IUPAC Name : N,3-dimethyl-N-(methylcarbamoyl)-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

The primary mechanism of action for this compound involves its inhibition of tropomyosin receptor kinases. By binding to these receptors, the compound disrupts downstream signaling pathways that are essential for cell proliferation and survival, making it a promising candidate for cancer therapy .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. Below is a summary of findings from various research studies:

StudyCompoundCell LineIC₅₀ (µM)Notes
Xia et al. (2022)1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA54949.85Induced apoptosis
Li et al. (2022)1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H4600.39 ± 0.06Induced autophagy
Sun et al. (2022)Pyrazole-linked thiourea derivativesMCF70.01Strong CDK2 inhibition
Zheng et al. (2022)3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivativesA549Not specifiedMaximum inhibition observed

These studies indicate that the compound and its derivatives can effectively inhibit the growth of various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrazolo[3,4-b]pyridine derivatives:

Compound TypeKey Features
1H-Pyrazolo[3,4-b]pyridines Similar core structure; variations in substituents lead to different biological activities.
3(5)-substituted Pyrazoles Variations in the position and nature of substituents affect their pharmacological profiles.

The unique substitution pattern of this compound contributes to its distinct biological activities compared to other compounds in its class.

Research Applications

The compound has been explored for various applications in both biological and medicinal chemistry:

  • Cancer Research : As a TRK inhibitor, it has been studied for its potential to treat various cancers.
  • Drug Development : Its structural properties make it a valuable building block for synthesizing more complex molecules with therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea?

The compound is synthesized via a multi-step protocol involving:

  • Azeotropic drying : Heating the pyrazolo[3,4-b]pyridine precursor in toluene to remove residual moisture, ensuring optimal reactivity .
  • Urea formation : Refluxing with aryl isocyanate (e.g., 4-fluoro-3-(trifluoromethyl)phenylisocyanate) for 16 hours to form the urea linkage. Post-reaction, the product is purified via filtration and washing with methanol, yielding ~49% .
  • Derivatization : For advanced analogs, modifications like introducing dimethylaminoethyl groups require additional steps, such as condensation with N,N,N’-trimethylethane-1,2-diamine under reflux .

Q. Which characterization techniques are critical for confirming structural integrity and purity?

Key methods include:

  • HPLC : Verifies purity (>99%) using retention time (e.g., tR = 16.2 min) .
  • <sup>1</sup>H NMR : Confirms substitution patterns (e.g., δ 2.55 ppm for methyl groups) and urea NH signals (δ 10.93–11.25 ppm) .
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 394 [M-H]<sup>−</sup>) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled production?

Yield improvements require:

  • Solvent selection : Toluene’s azeotropic properties enhance precursor activation, while THF facilitates amine coupling .
  • Stoichiometric ratios : Excess isocyanate (1.2–1.5 eq) drives urea formation to completion .
  • Temperature control : Prolonged reflux (16–20 hours) ensures full conversion, while rapid cooling minimizes byproduct formation .

Q. How do structural modifications influence biological activity in pyrazolo[3,4-b]pyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Hydrophobicity (log P) : Higher log P correlates with enhanced antileishmanial activity (e.g., IC50 = 0.12 µM for diethylaminomethyl-substituted derivatives) .
  • Steric parameters : Bulkier substituents (e.g., trifluoromethyl) improve target binding via steric complementarity .
  • Electron-withdrawing groups : Aldehyde or nitrile moieties (e.g., 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde) enhance reactivity for further derivatization .

Q. What computational strategies predict electronic and thermodynamic properties of derivatives?

  • DFT calculations : B3LYP and CAM-B3LYP/6-311++G(d,p) methods model electronic absorption spectra and hyperpolarizability, aligning with experimental UV-Vis data .
  • Thermodynamic stability : Total energy calculations and NBO analysis identify stable conformers (e.g., HMBPP derivative) .
  • Molecular docking : Overlaying active conformers on reference structures (e.g., amodiaquine) predicts binding modes for antileishmanial activity .

Q. How can contradictory biological data (e.g., IC50 variability) be resolved?

Methodological approaches include:

  • QSAR modeling : Correlate log P, Sterimol parameters (L, B2), and bioactivity to identify outliers .
  • Dose-response validation : Re-test compounds under standardized conditions (e.g., Leishmania promastigote assays) .
  • Metabolic stability assays : Assess compound degradation in biological matrices to explain potency discrepancies .

Methodological Considerations

Q. Table 1: Key Synthetic and Biological Data from Literature

ParameterExample DataReference
Synthesis Yield49% (aryl isocyanate route)
Antileishmanial IC500.12 µM (diethylaminomethyl derivative)
Computed log P3.8 (Hansch-Fujita method)
DFT Energy (HMBPP)-1,523.42 a.u. (CAM-B3LYP)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea
Reactant of Route 2
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1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea

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